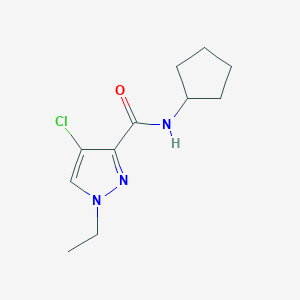
2-(4-biphenylyl)-N-(1-propyl-4-piperidinyl)acetamide
Overview
Description
2-(4-biphenylyl)-N-(1-propyl-4-piperidinyl)acetamide, commonly known as BPN14770, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. It is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a role in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain.
Mechanism of Action
BPN14770 is a selective inhibitor of 2-(4-biphenylyl)-N-(1-propyl-4-piperidinyl)acetamide, an enzyme that hydrolyzes cAMP in the brain. By inhibiting 2-(4-biphenylyl)-N-(1-propyl-4-piperidinyl)acetamide, BPN14770 increases cAMP levels in the brain, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB), two proteins that play a role in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
BPN14770 has been shown to improve memory and cognitive function in preclinical models of cognitive impairment. It has also been shown to have neuroprotective effects and to reduce inflammation in the brain. BPN14770 has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons in the brain.
Advantages and Limitations for Lab Experiments
One advantage of BPN14770 is its selectivity for 2-(4-biphenylyl)-N-(1-propyl-4-piperidinyl)acetamide, which reduces the risk of off-target effects. It has also shown good bioavailability and brain penetration in preclinical studies. However, one limitation of BPN14770 is its short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several potential future directions for the development of BPN14770. One direction is the development of more potent and selective 2-(4-biphenylyl)-N-(1-propyl-4-piperidinyl)acetamide inhibitors that may have improved efficacy and reduced side effects. Another direction is the investigation of the effects of BPN14770 in combination with other drugs for the treatment of cognitive disorders. Finally, the development of biomarkers for the early detection and diagnosis of cognitive impairment may enable the use of BPN14770 as a preventive measure for Alzheimer's disease and other cognitive disorders.
Conclusion:
BPN14770 is a promising small molecule drug for the treatment of cognitive disorders such as Alzheimer's disease. Its selective inhibition of 2-(4-biphenylyl)-N-(1-propyl-4-piperidinyl)acetamide and its ability to increase cAMP levels in the brain make it a promising candidate for improving memory and cognitive function. Further research is needed to fully understand its mechanism of action and to develop more potent and selective 2-(4-biphenylyl)-N-(1-propyl-4-piperidinyl)acetamide inhibitors for the treatment of cognitive disorders.
Scientific Research Applications
BPN14770 has been extensively studied in preclinical models of cognitive impairment and has shown promising results in improving memory and cognitive function. It has also been shown to have neuroprotective effects and to reduce inflammation in the brain. BPN14770 has been tested in several animal models of Alzheimer's disease, including transgenic mouse models, and has been found to improve cognitive function and reduce amyloid beta deposition in the brain.
properties
IUPAC Name |
2-(4-phenylphenyl)-N-(1-propylpiperidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-2-14-24-15-12-21(13-16-24)23-22(25)17-18-8-10-20(11-9-18)19-6-4-3-5-7-19/h3-11,21H,2,12-17H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITGBEPHXSCZGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(biphenyl-4-yl)-N-(1-propylpiperidin-4-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4674164.png)
![2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B4674170.png)
![2-[5-({[(2-fluorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-phenylacetamide](/img/structure/B4674173.png)
![5-{[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4674180.png)
![1-(9H-fluoren-2-yl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4674187.png)
![3-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4674193.png)
![8,9-dimethyl-2-phenyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4674207.png)
![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B4674222.png)

![N-(4-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4674228.png)
![1-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperidine](/img/structure/B4674234.png)

![2-[(2-hydroxyethyl)thio]-N-1-naphthylacetamide](/img/structure/B4674246.png)
![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4674251.png)